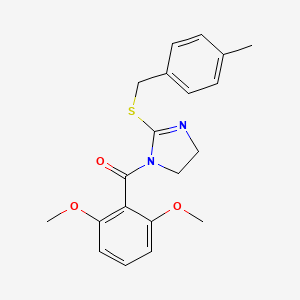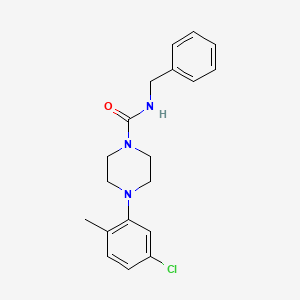
N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a linear formula of C22H18ClNO4 and a molecular weight of 395.846 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds like N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Synthesis and Evaluation as Potential Antipsychotic Agents
Studies have investigated heterocyclic carboxamides, including analogues with structural similarities to "N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide," for their potential as antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine and serotonin receptors and showed promise in models predictive of antipsychotic activity with reduced risk for extrapyramidal side effects (Norman et al., 1996).
Antimicrobial and Anti-inflammatory Activities
Research into novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These studies highlight the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Dopamine Receptor Ligands
Modifications of benzamide derivatives, including those structurally related to the compound , have yielded ligands with high affinity for dopamine receptors. These findings are relevant for the development of new therapeutic agents for neurological disorders (Leopoldo et al., 2002).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is of interest in the development of treatments for conditions like Alzheimer's disease. These studies underscore the importance of structural modifications for enhancing biological activity (Sugimoto et al., 1990).
Antiviral and Antimicrobial Activities
The synthesis and evaluation of piperazine derivatives doped with febuxostat have shown promising antiviral and antimicrobial activities. These compounds offer potential pathways for the development of new treatments for infectious diseases (Reddy et al., 2013).
Future Directions
Piperazine derivatives, including N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, are a focus of ongoing research due to their wide range of biological and pharmaceutical activity . Future work may include further exploration of their synthesis, analysis of their properties, and investigation of their potential applications in medicine and other fields .
properties
IUPAC Name |
N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHYYNNGYWXUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

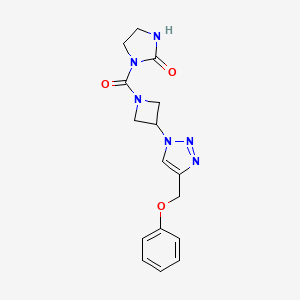
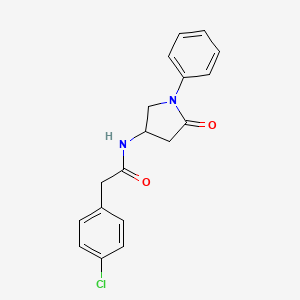
![2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2953522.png)
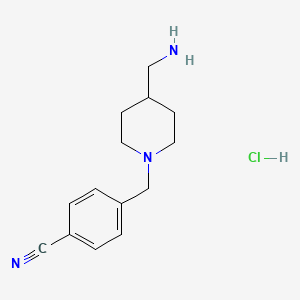

![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)

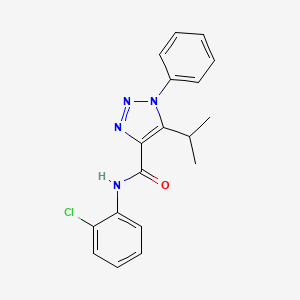
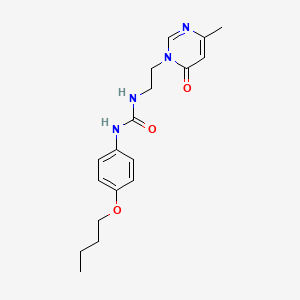
![1-(4-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2953539.png)

